

(R)-1-(3-fluorophenyl)ethanamine chemical structure and IUPAC name

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Compound of Interest

Compound Name: (R)-1-(3-fluorophenyl)ethanamine

Cat. No.: B1336576

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Technical Guide: (R)-1-(3-fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and the presence of a fluorine atom make it a valuable intermediate in the development of neurologically active agents and other complex molecular targets. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed experimental protocol for its synthesis.

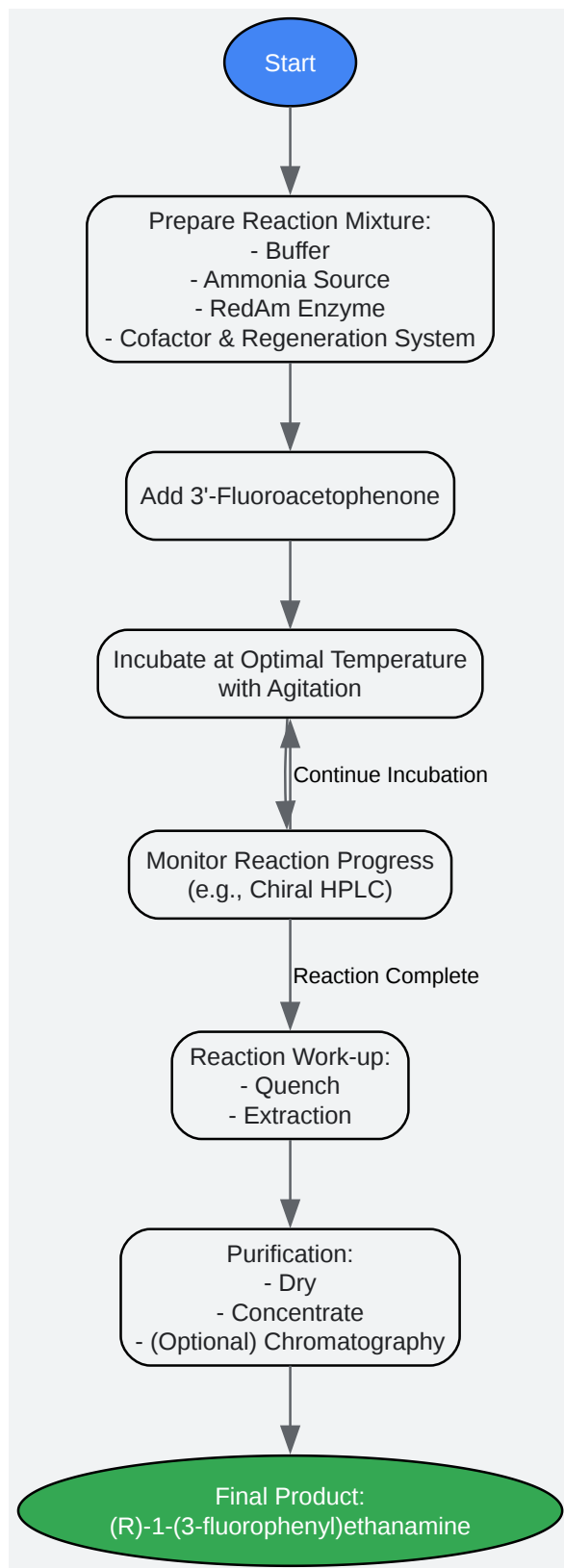
Chemical Structure and IUPAC Name

The chemical structure of **(R)-1-(3-fluorophenyl)ethanamine** is characterized by a 3-fluorophenyl group attached to an ethylamine backbone, with the stereocenter at the first carbon of the ethyl group in the (R) configuration.

IUPAC Name: (1R)-1-(3-fluorophenyl)ethanamine[1]

Molecular Formula: C₈H₁₀FN[2]

Canonical SMILES: C--INVALID-LINK--N

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References

- 1. researchgate.net [researchgate.net]
- 2. 761390-58-3[(R)-1-(3-Fluorophenyl)ethanamine]BLD Pharm [bldpharm.com]
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